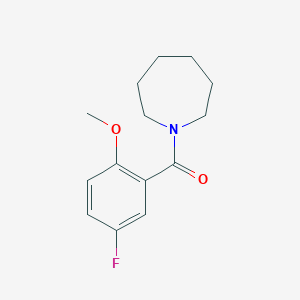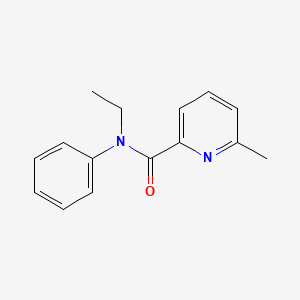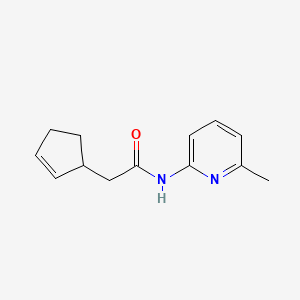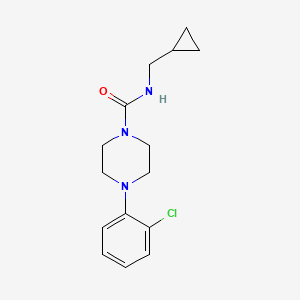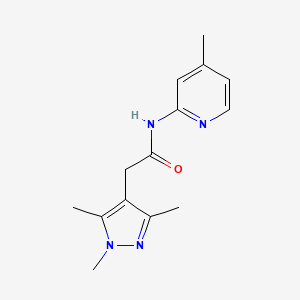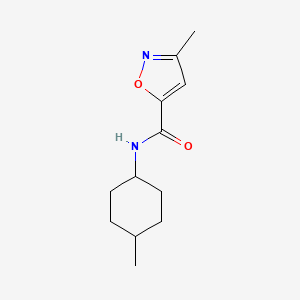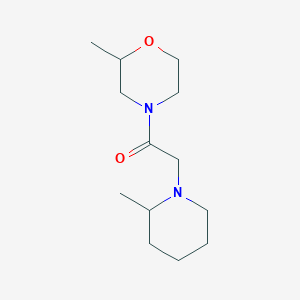
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone, also known as MMPE, is a novel compound that has gained interest in the scientific community due to its potential applications in research. MMPE is a synthetic compound that belongs to the class of ketones and has a molecular formula of C15H28N2O2.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone involves its binding to the sigma-1 receptor, which results in the modulation of various cellular processes. This compound has been shown to enhance the activity of certain ion channels, including the voltage-gated potassium channel and the NMDA receptor, which are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cell survival. This compound has been shown to enhance the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in various physiological processes, including mood regulation, attention, and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of this compound is that it is a synthetic compound, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone, including its potential applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various cellular processes. Finally, the development of new synthetic compounds that are structurally similar to this compound may lead to the discovery of novel compounds with even greater affinity for the sigma-1 receptor and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone involves a multi-step process that includes the reaction of 2-methylmorpholine with 2-methylpiperidine-1-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of ion channels, neurotransmitter release, and cell survival.
Propiedades
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-5-3-4-6-14(11)10-13(16)15-7-8-17-12(2)9-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPCBAKEAJGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)

